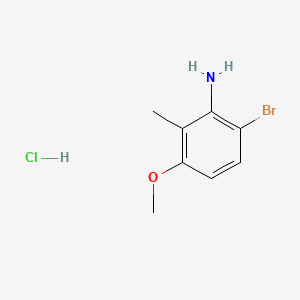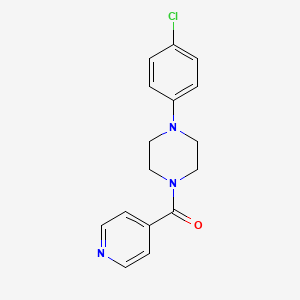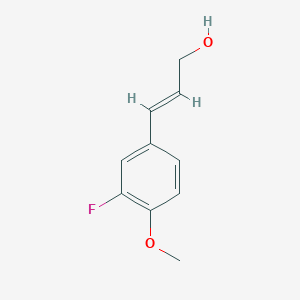![molecular formula C8H14O B13560181 {Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)
{Bicyclo[4.1.0]heptan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[410]heptan-2-yl}methanol is a bicyclic compound featuring a cyclopropane ring fused to a cyclohexane ring, with a hydroxymethyl group attached to the second carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.1.0]heptan-2-yl}methanol typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Platinum (II) and gold (I) catalysts are commonly used for this purpose . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[4.1.0]heptan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of {Bicyclo[4.1.0]heptan-2-yl}methanal or {Bicyclo[4.1.0]heptan-2-yl}carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
{Bicyclo[4.1.0]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {Bicyclo[4.1.0]heptan-2-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations. For example, its hydroxymethyl group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: Features a cyclopropane ring fused to a cyclopentane ring.
Bicyclo[3.1.1]heptane: Contains a cyclopropane ring fused to a cyclohexane ring, similar to {Bicyclo[4.1.0]heptan-2-yl}methanol but with different substituents.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a hydroxymethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-bicyclo[4.1.0]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-7-3-1-2-6-4-8(6)7/h6-9H,1-5H2 |
InChI Key |
WEFVLVDJOWTJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


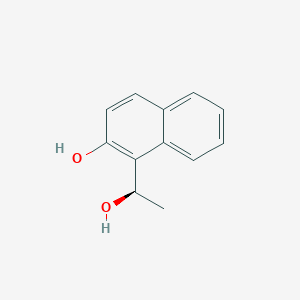
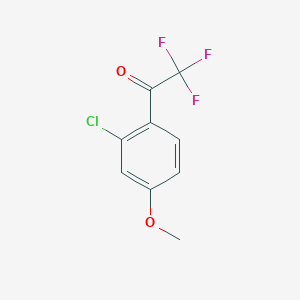
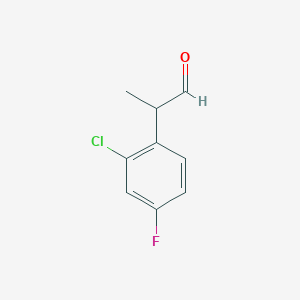
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
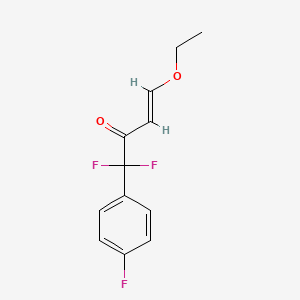
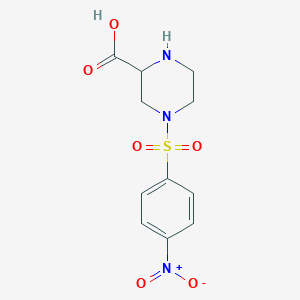
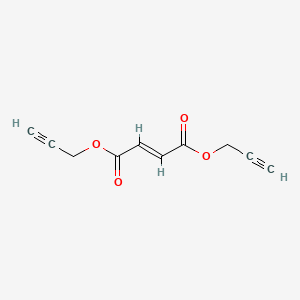
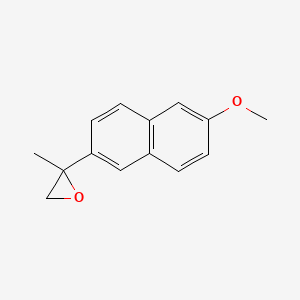

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
